5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C8H9BrN4S. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with bromine and sodium azide to yield the desired triazole compound .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazole
- (5-bromo-2-methylthiophen-3-yl)methanol
- ®-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Uniqueness
5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H9BrN4S |
---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-bromo-1-[(5-methylthiophen-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9BrN4S/c1-5-2-6(4-14-5)3-13-7(9)11-8(10)12-13/h2,4H,3H2,1H3,(H2,10,12) |
InChI Key |
OFCPTEOGVXOAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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